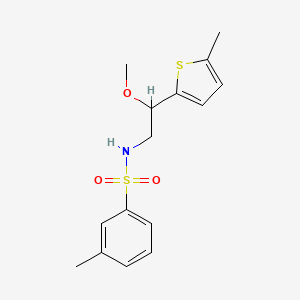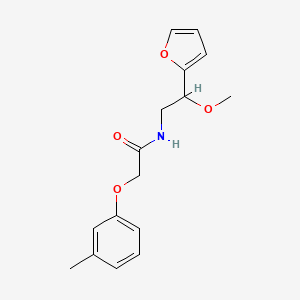
2-Bromo-3-fluoro-4,6-dimethylpyridine
Übersicht
Beschreibung
2-Bromo-3-fluoro-4,6-dimethylpyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and methyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4,6-dimethylpyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the selective halogenation of 2,6-dimethylpyridine using bromine and fluorine sources under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-fluoro-4,6-dimethylpyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoro-4,6-dimethylpyridine finds applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interactions of halogenated pyridines with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-3-fluoro-4,6-dimethylpyridine exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-fluoro-2-methylpyridine
2-Bromo-4,6-dimethylpyridine
3-Fluoro-2-methylpyridine
This comprehensive overview highlights the significance of 2-Bromo-3-fluoro-4,6-dimethylpyridine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTUCLZAALROPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273591 | |
| Record name | Pyridine, 2-bromo-3-fluoro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-84-8 | |
| Record name | Pyridine, 2-bromo-3-fluoro-4,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803611-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-3-fluoro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-bromophenoxy)-1-{6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-1-yl}butan-1-one](/img/structure/B1653252.png)

![N-cyclopropyl-6,7-difluoro-N-[(oxolan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B1653255.png)


![1-hydroxy-N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1653259.png)
![[5-({4-[(Oxolan-3-yl)methoxy]piperidin-1-yl}methyl)furan-2-yl]methanol](/img/structure/B1653260.png)
![methyl 3-oxo-2-{[6-(propan-2-yl)pyridin-2-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1653263.png)
![2-{[(2-Ethoxyethyl)sulfanyl]methyl}-5-nitro-1,3-benzoxazole](/img/structure/B1653264.png)

![2-methyl-5-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl}-1,3,4-oxadiazole](/img/structure/B1653269.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1653272.png)
sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)
